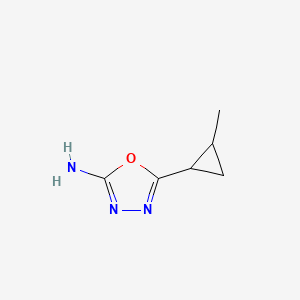![molecular formula C12H14N2O2S B2577260 Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549418-68-9](/img/structure/B2577260.png)
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate” is a chemical compound with the molecular formula C12H14N2O2S . The compound contains a cyclopentane ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and a variety of techniques. For instance, the synthesis of cyanoacetamide derivatives, which are related to your compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is based on a cyclopentane ring. Cycloalkanes, like cyclopentane, only contain carbon-hydrogen bonds and carbon-carbon single bonds. In cycloalkanes, the carbon atoms are joined in a ring .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves a variety of condensation and substitution reactions. For example, cyanoacetamide derivatives, which are related to your compound, can take part in a variety of reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Thiazole derivatives have been explored for their unique reactivity and applications in chemical synthesis. For instance, studies have shown that thiazole compounds participate in reactions leading to the formation of isomeric products with diverse structures, indicating their potential as versatile intermediates in organic synthesis (Mizrakh et al., 1990). Additionally, the synthesis of palladium complexes with functionalized heterocyclic carbenes involves thiazole derivatives, highlighting their role in the development of organometallic chemistry and potential catalytic applications (Glas, 2001).
Crystal Structure Analysis
In crystallography, thiazole derivatives such as febuxostat have been analyzed to understand their molecular and crystal structures, which can inform drug design and the development of pharmaceuticals. The detailed analysis of febuxostat, a compound structurally similar to the target molecule, provides insights into intermolecular interactions and stability, which are crucial for designing compounds with desired properties (Wu et al., 2015).
Synthesis of Biologically Active Compounds
The reactivity of thiazole derivatives has been harnessed for the synthesis of various biologically active heterocyclic skeletons, demonstrating the importance of these compounds in medicinal chemistry. For example, 2-cyanomethylene-4-thiazolidinone has been used as a precursor for synthesizing different classes of compounds with potential biological activities (El-Gaby et al., 2017).
Photochemical Studies
Thiazole derivatives undergo unique photochemical reactions, leading to the formation of complex cyclic structures. These reactions are of interest for understanding the behavior of thiazole compounds under light exposure and for applications in photopharmacology and material science (Anklam et al., 1985).
Development of Herbicides
Research on thiazole derivatives has also extended to the development of novel herbicides. Certain cyanoacrylates containing thiazole groups have shown promising herbicidal activities, indicating the potential agricultural applications of these compounds (Wang et al., 2004).
Propiedades
IUPAC Name |
methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-12(15)10-7-17-11(14-10)9(6-13)8-4-2-3-5-8/h7-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUPBODZHHTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C(C#N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2577179.png)


![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)

![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2577196.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)

